molecular formula C9H8N2O3 B2868901 5-Methoxy-4-methyl-2-nitro-benzonitrile CAS No. 959137-56-5

5-Methoxy-4-methyl-2-nitro-benzonitrile

Cat. No.: B2868901
CAS No.: 959137-56-5
M. Wt: 192.174
InChI Key: CXRPOPCPERTRGF-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-2-nitro-benzonitrile is an aralkyl nitrile . It is composed of a benzene ring with a nitro group (NO2), a methoxy group (OCH3), and a methyl group (CH3) attached to it .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with a nitro group (NO2), a methoxy group (OCH3), and a methyl group (CH3) attached to it . The exact 3D structure may be viewed using specialized software .

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Metal Passivators and Light-Sensitive Materials: 5,5′-Methylene-bis(benzotriazole), a compound closely related to the structure of 5-Methoxy-4-methyl-2-nitro-benzonitrile, has been identified as a versatile intermediate in the preparation of metal passivators and light-sensitive materials. A practical synthesis method involving green chemistry principles has been developed, highlighting the environmental and efficiency benefits of such compounds in material science applications (Gu, Yu, Zhang, & Xu, 2009).

Environmental Studies

  • Nitrile Compound Degradation: Nitrile compounds, including structures similar to this compound, are known for their potential toxicity and environmental persistence. Research into nitrile-hydrolysing enzymes from certain bacteria, like Rhodococcus pyridinivorans, demonstrates potential applications in bioremediation. Such enzymes can degrade toxic nitrile compounds into less harmful substances, presenting an environmentally friendly approach to managing chemical pollutants (Sulistinah & Riffiani, 2018).

Properties

IUPAC Name

5-methoxy-4-methyl-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-6-3-8(11(12)13)7(5-10)4-9(6)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRPOPCPERTRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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